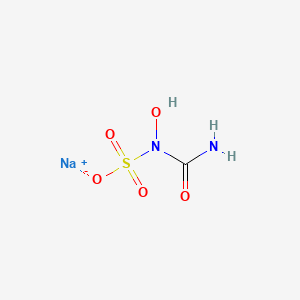
Sodium carbamoylhydroxysulphamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 245-042-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for EINECS 245-042-2 would typically involve large-scale chemical reactions carried out in reactors under controlled conditions. These methods ensure the efficient production of the compound while maintaining safety and environmental standards. The exact industrial production methods for this compound are not specified in the available sources .
Chemical Reactions Analysis
Types of Reactions
EINECS 245-042-2 can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being carried out. For oxidation reactions, reagents such as potassium permanganate or hydrogen peroxide may be used. Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions could use various nucleophiles or electrophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
EINECS 245-042-2 has several scientific research applications across various fields:
Chemistry: The compound is used in chemical research to study its reactivity and properties.
Biology: It may be used in biological studies to understand its effects on living organisms.
Mechanism of Action
The mechanism of action of EINECS 245-042-2 involves its interaction with specific molecular targets and pathways. detailed information on the exact mechanism of action is not available in the sources reviewed. Generally, the compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
EINECS 245-042-2 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
Amyl nitrite: (EINECS 203-770-8)
Bismuth tetroxide: (EINECS 234-985-5)
Mercurous oxide: (EINECS 239-934-0)
Uniqueness
The uniqueness of EINECS 245-042-2 lies in its specific chemical structure and properties, which differentiate it from other similar compounds. These unique characteristics make it valuable for specific applications in scientific research and industry .
Properties
CAS No. |
22501-98-0 |
|---|---|
Molecular Formula |
CH3N2NaO5S |
Molecular Weight |
178.10 g/mol |
IUPAC Name |
sodium;N-carbamoyl-N-hydroxysulfamate |
InChI |
InChI=1S/CH4N2O5S.Na/c2-1(4)3(5)9(6,7)8;/h5H,(H2,2,4)(H,6,7,8);/q;+1/p-1 |
InChI Key |
BMICMFSHEIXROQ-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(N)N(O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






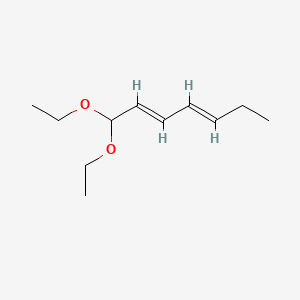
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
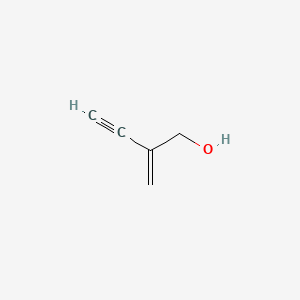
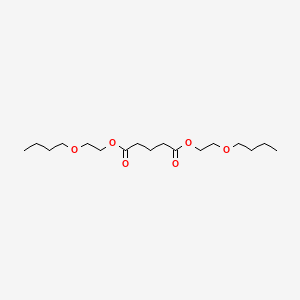
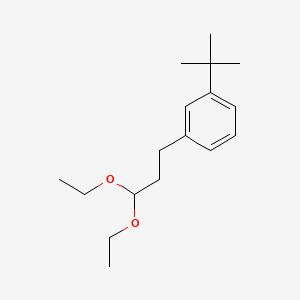


![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)


